molecular formula C20H22N4 B432815 Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine CAS No. 59184-53-1

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

Cat. No.: B432815
CAS No.: 59184-53-1
M. Wt: 318.4g/mol
InChI Key: FPWJYPHBDVQSKR-UHFFFAOYSA-N
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Description

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine (PubChem CID: 816945) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and chemical biology research . This compound belongs to the indolo[2,3-b]quinoxaline class, whose planar, polyaromatic structure is known to facilitate interaction with biological macromolecules . A closely related analog, 2-(Dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (CAS# 25681-09-8), has been identified as a scaffold with demonstrable biological activity, showing a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv in research settings . The mechanism of action for this compound class has been preliminarily elucidated through molecular docking studies, suggesting a potential for DNA binding . Furthermore, indolo[2,3-b]quinoxaline derivatives are under investigation for a range of other pharmacological properties, including antiviral activity, particularly against herpes virus, and cytotoxic evaluation as DNA-binding agents . Researchers value this compound for developing new therapeutic agents and studying heterocyclic compound interactions. The compound has a molecular formula of C20H22N4 and a molecular weight of 318.42 g/mol . Related structures exhibit a calculated density of 1.22 g/cm³ and a high boiling point of approximately 490.2°C, indicating high stability . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWJYPHBDVQSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diamines with α-Diketones

The quinoxaline moiety is classically synthesized via condensation of 1,2-diamines with α-diketones. For example, reacting 1,2-diaminobenzene with phenacyl bromide in tetrahydrofuran (THF) catalyzed by pyridine yields 2-phenylquinoxaline at room temperature within 2 hours (yield: 90–95%). Adapting this method, 3,4-diaminoindole derivatives can be condensed with glyoxal derivatives to construct the indoloquinoxaline backbone.

Table 1: Optimization of Quinoxaline Core Formation

DiamineCarbonyl SourceCatalystSolventTime (h)Yield (%)
1,2-DiaminobenzenePhenacyl bromidePyridineTHF295
3,4-DiaminoindoleMethylglyoxalNoneEtOH478

Nitration and Reduction Strategies

Patent WO 96/19996 describes nitration at the 9-position of indoloquinoxaline followed by hydrogenation to 9-amino intermediates. While this pathway primarily targets hydroxylated derivatives, the nitro intermediate (e.g., 9-nitro-indoloquinoxaline) can serve as a precursor for subsequent functionalization via Buchwald–Hartwig amination.

Introduction of the Diethylaminoethyl Side Chain

Direct Alkylation of Indoloquinoxaline

Treating 6H-indolo[2,3-b]quinoxaline with 2-chloroethyl-diethylamine in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic aromatic substitution. However, competing N-alkylation at the quinoxaline nitrogens often necessitates protective strategies.

Equation 1 :

Indoloquinoxaline+ClCH2CH2NEt2K2CO3,DMFThis compound[3][7]\text{Indoloquinoxaline} + \text{ClCH}2\text{CH}2\text{NEt}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound} \quad

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig amination using Pd(OAc)₂/tricyclohexylphosphine enables direct coupling of preformed indoloquinoxaline bromides with diethylamine. Microwave irradiation (150°C, 15 min) enhances reaction efficiency, achieving yields up to 85%.

Table 2: Buchwald–Hartwig Amination Conditions

SubstrateAmineLigandBaseYield (%)
6-BromoindoloquinoxalineDiethylamineTricyclohexylphosphinet-BuONa85
6-BromoindoloquinoxalineEthylenediamineXantphosCs₂CO₃62

Diethylation of Primary Amine Intermediates

For intermediates bearing a primary amine at the 6-position, reductive amination with acetaldehyde and NaBH₃CN in methanol provides the tertiary amine. Alternatively, alkylation with diethyl sulfate in the presence of NaH achieves quantitative diethylation.

Equation 2 :

6-(2-Aminoethyl)-indoloquinoxaline+2Et2SO4NaH, THFThis compound[3][5]\text{6-(2-Aminoethyl)-indoloquinoxaline} + 2 \text{Et}2\text{SO}4 \xrightarrow{\text{NaH, THF}} \text{this compound} \quad

Comparative Analysis of Synthetic Pathways

Table 3: Efficiency of Key Methods

MethodAdvantagesDisadvantagesTypical Yield (%)
Direct AlkylationOne-step procedureLow regioselectivity50–60
Buchwald–Hartwig CouplingHigh regiocontrolRequires palladium catalysts75–85
Reductive AminationMild conditionsMulti-step sequence65–70

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water. Structural confirmation relies on:

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, indole-H), 7.92–7.45 (m, 6H, aromatic), 3.45 (t, 2H, CH₂N), 2.85 (q, 4H, NCH₂CH₃).

  • HRMS : m/z 318.4 [M+H]⁺ (calc. for C₂₀H₂₂N₄: 318.41) .

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit notable cytotoxic effects against various cancer cell lines.

Key Findings:

  • Inhibition of Cancer Cell Growth: Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including leukemia (K-562), prostate (DU-145), ovarian (OVCAR-3), and non-small cell lung cancer (NCI-H322M) cells. For instance, the compound B220 (a derivative) showed significant growth inhibition at varying concentrations in these cell lines .
Cancer TypeCell LineIC50 Value (µM)Reference
LeukemiaK-56210.5
ProstateDU-1458.3
OvarianOVCAR-312.0
Non-Small Cell LungNCI-H322M15.4

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The compound has been shown to interact with DNA, leading to disruptions in replication and transcription processes.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity. Research indicates that certain derivatives can act as interferon inducers and exhibit low toxicity while effectively inhibiting viral replication.

Key Findings:

  • Interferon Induction: The compound has been evaluated for its ability to induce interferons, which play a crucial role in the immune response against viral infections. Studies have reported significant antiviral effects against respiratory pathogens .
Virus TypeActivity LevelReference
Respiratory PathogensSignificant Inhibition

DNA Intercalation

Another notable application of this compound is its role as a DNA intercalator. This property allows the compound to insert itself between base pairs in DNA, potentially disrupting cellular processes.

Key Findings:

  • Binding Mechanism: Research has elucidated the binding mechanisms of indolo[2,3-b]quinoxaline derivatives with DNA. These compounds exhibit strong affinity for DNA grooves, which can lead to altered gene expression and cellular responses .
Binding AffinityMode of InteractionReference
HighGroove Binding

Comparison with Similar Compounds

2-Methyl-6H-indolo[2,3-b]quinoxaline (A1)

  • Structure: Shares the indolo[2,3-b]quinoxaline core but lacks the diethylaminoethyl side chain, instead bearing a methyl group at position 2 .
  • Synthesis: Synthesized via condensation of isatin with 4-methyl-o-phenylenediamine, differing from the copper-catalyzed methods used for other indoloquinoxalines .

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)

  • Structure: A quinoxaline derivative with chloro and dimethylphenyl substituents, lacking the fused indole ring system .
  • Synthesis: Prepared via nucleophilic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline in DMF at 100°C .
  • Applications : Exhibits antibacterial activity, highlighting the role of halogen and aryl substituents in bioactivity .

2,3-Diphenylquinoxalin-6-amine

  • Structure: Quinoxaline core with phenyl groups at positions 2 and 3 and an amine at position 6 .
  • Synthesis: Derived from reduction of 6-nitro-2,3-diphenylquinoxaline using Pd-C/hydrazine hydrate, followed by acylation to form chloroacetamide derivatives .
  • Applications : Serves as a scaffold for further functionalization (e.g., thiourea derivatives) due to its reactive amine group .

Isoindolo[2,1-a]quinoxaline Derivatives (7a-d, 8a-d)

  • Structure: Isoindoloquinoxaline isomers with azidoethyl or iminoethyl substituents, differing in ring fusion compared to the target compound .
  • Synthesis: Prepared via alkylation of isoindoloquinoxalin-6(5H)-imine acetates with azidoethyl tosylates, requiring column chromatography for purification .
  • Applications: Potential pharmacological relevance due to structural similarity to bioactive heterocycles, though specific data is unavailable .

2,3-Dimethylquinoxalin-6-amine

  • Structure : Simplest analog with methyl groups at positions 2 and 3 and an amine at position 6 (C₁₀H₁₁N₃, MW 173.22) .
  • Applications : Likely used as an intermediate in drug discovery or material science due to its reactive amine group .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Formula Synthesis Method Notable Applications
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine Indolo[2,3-b]quinoxaline Diethylaminoethyl at C6 C₂₀H₂₂N₄ Not explicitly described Research (e.g., AIDS209417)
2-Methyl-6H-indolo[2,3-b]quinoxaline Indolo[2,3-b]quinoxaline Methyl at C2 C₁₆H₁₂N₄ Isatin + 4-methyl-o-phenylenediamine Precursor for functionalization
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine Quinoxaline Cl at C6, dimethylphenyl at C2 C₁₆H₁₄ClN₃ Nucleophilic substitution Antibacterial agent
2,3-Diphenylquinoxalin-6-amine Quinoxaline Phenyl at C2/C3, NH₂ at C6 C₂₀H₁₅N₃ Reduction of nitroquinoxaline Intermediate for acylated derivatives
2,3-Dimethylquinoxalin-6-amine Quinoxaline Methyl at C2/C3, NH₂ at C6 C₁₀H₁₁N₃ Commercial synthesis Pharmaceutical intermediate

Key Findings and Implications

Structural Complexity vs. Bioactivity: The target compound’s indoloquinoxaline core and diethylaminoethyl side chain may enhance binding to biological targets compared to simpler quinoxalines (e.g., 2,3-dimethylquinoxalin-6-amine) .

Synthetic Accessibility: Copper-catalyzed methods for indoloquinolines contrast with multi-step protocols for isoindoloquinoxalines , suggesting trade-offs between efficiency and structural diversity.

Functional Group Influence: Chloro and aryl substituents (e.g., in 3f) correlate with antibacterial activity , while amine groups (e.g., in 2,3-diphenylquinoxalin-6-amine) enable further derivatization .

Biological Activity

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique indoloquinoxaline structure, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of indole derivatives with quinoxaline precursors, followed by alkylation processes to introduce the diethylamino group.

Synthesis Pathway

  • Starting Materials : Indole derivatives and quinoxaline intermediates.
  • Reagents : Common reagents include dibromoethane and potassium carbonate.
  • Conditions : Reactions are often conducted under reflux in solvents such as DMF (dimethylformamide) or acetic acid.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Leukemia (K-562) : The compound showed significant growth inhibition with IC50 values indicating potent activity.
  • Prostate Cancer (DU-145) : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent for prostate cancer.

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µg/mL)
K-5621.9
DU-1452.3
MCF-73.23

These results indicate that this compound may act as a DNA intercalator, disrupting cellular processes essential for cancer cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have reported that derivatives of indoloquinoxaline structures possess activity against viruses such as HIV and vesicular stomatitis virus (VSV). The mechanism appears to involve interference with viral replication processes .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple tested lines, reinforcing its potential as an anticancer drug.
  • Case Study 2: Antiviral Mechanism
    • Research focused on the antiviral properties revealed that the compound significantly reduced viral load in infected cell cultures. The findings suggest that it may enhance host cell defenses against viral infections through immune modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine and its derivatives?

  • Methodology : A general approach involves nucleophilic substitution or azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., argon). For example, isoindoloquinoxaline intermediates can react with azidoethyl or amine-containing reagents in dimethylformamide (DMF) with potassium carbonate as a base, followed by column chromatography for purification .
  • Key Steps :

  • Use of 2-azidoethyl-4-methylbenzenesulfonate for functionalization.
  • Optimization of reaction time (12 hours at 90°C) and solvent systems (ethyl acetate for extraction).

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 7.79–7.84 ppm for aromatic protons) and amine linkages .
  • Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3414 cm⁻¹) .
    • Chromatography : Use DCM/ethyl acetate (8:2) for purification to achieve >97% purity .

Q. What preliminary biological activities have been reported for indoloquinoxaline derivatives?

  • Cytotoxicity : DiMIQ (5,11-dimethyl-5H-indolo[2,3-b]quinoline) analogs show selective cytotoxicity against cancer cell lines (e.g., A549, MCF-7) with 600-fold lower activity in normal fibroblasts .
  • Key Metrics :

  • IC₅₀ values: 0.1–5 μM for cancer cells.
  • Selectivity index: >100 for compounds with guanidine substituents .

Advanced Research Questions

Q. What mechanistic insights explain the selective cytotoxicity of indoloquinoxaline derivatives?

  • DNA Interaction : Compounds like N-guanyl-N-(indoloquinoxalin-9-yl)-amine (72) intercalate with DNA, inhibiting synthesis and inducing S-phase cell cycle arrest .
  • Apoptosis Induction : Flow cytometry reveals caspase-3 activation and mitochondrial membrane depolarization, with compound 72 showing stronger pro-apoptotic effects than 73 .
  • Contradictions : While guanidine groups enhance DNA binding, bulky substituents (e.g., dimethylaminoethyl in compound 73) reduce efficacy, suggesting steric hindrance .

Q. How do donor substituents influence photophysical and electrochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Electron-Donating Groups (e.g., methoxy): Red-shift absorption (400–462 nm) and emission (491–600 nm) via intramolecular charge transfer .
  • Electron-Withdrawing Groups (e.g., nitro): Lower HOMO-LUMO gaps (theoretical DFT: 3.2–3.8 eV) and enhanced redox activity .
    • Experimental Validation : Cyclic voltammetry shows reversible oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl) .

Q. What computational strategies are used to model interactions with biological targets?

  • Docking Studies : Molecular dynamics simulations predict binding to DNA minor grooves (ΔG = −9.2 kcal/mol) and kinase active sites (e.g., EGFR, VEGFR-2) .
  • Limitations : Discrepancies between in silico binding scores and experimental IC₅₀ values highlight the need for solvent-effect corrections .

Q. How can derivatization strategies improve solubility and bioavailability?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing aqueous solubility (logP reduction from 3.5 to 2.1) .
  • Prodrug Design : Conjugation with amino acid esters (e.g., glycine) improves membrane permeability (PAMPA assay: 2.1 × 10⁻⁶ cm/s) .

Q. What challenges arise in studying coordination chemistry with transition metals?

  • Complex Stability : Cobalt(II) complexes with indoloquinoxaline ligands exhibit variable stability constants (log β = 8.2–10.5) depending on substituent electronegativity .
  • Spectroscopic Signatures : UV-Vis spectra show ligand-to-metal charge transfer bands at 450–500 nm .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Reactant of Route 2
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Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

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